![molecular formula C10H8ClNO B14468077 [3-(Chloroacetyl)phenyl]acetonitrile CAS No. 72196-96-4](/img/structure/B14468077.png)
[3-(Chloroacetyl)phenyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Chloroacetyl)phenyl]acetonitrile: is an organic compound characterized by the presence of a chloroacetyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloroacetyl)phenyl]acetonitrile typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic substrate, such as benzene, and an acid chloride, such as chloroacetyl chloride, in the presence of a catalyst like aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, introducing the chloroacetyl group into the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反应分析
Types of Reactions: [3-(Chloroacetyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the nitrile group can yield primary amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of solvents like acetonitrile or dichloromethane and may require catalysts or bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Derivatives with various functional groups replacing the chloroacetyl group.
Oxidation Reactions: Products with additional oxygen-containing functional groups.
Reduction Reactions: Primary amines or other reduced derivatives.
科学研究应用
Chemistry: In chemistry, [3-(Chloroacetyl)phenyl]acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of [3-(Chloroacetyl)phenyl]acetonitrile involves its interaction with molecular targets through its functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Chloroacetonitrile: A simpler compound with a similar chloroacetyl group but lacking the phenyl ring.
Benzyl Cyanide: Contains a phenyl ring and a nitrile group but lacks the chloroacetyl group.
Uniqueness: [3-(Chloroacetyl)phenyl]acetonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both the chloroacetyl and nitrile groups allows for a wide range of chemical transformations and applications, distinguishing it from simpler analogs.
属性
CAS 编号 |
72196-96-4 |
|---|---|
分子式 |
C10H8ClNO |
分子量 |
193.63 g/mol |
IUPAC 名称 |
2-[3-(2-chloroacetyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H8ClNO/c11-7-10(13)9-3-1-2-8(6-9)4-5-12/h1-3,6H,4,7H2 |
InChI 键 |
HLKBYJQZKKAQRR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)CCl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



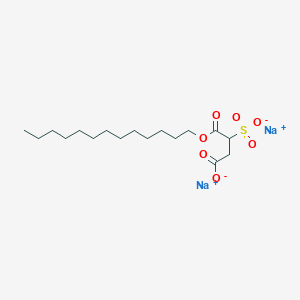
![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)
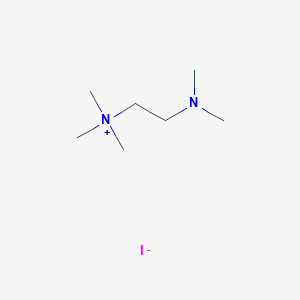
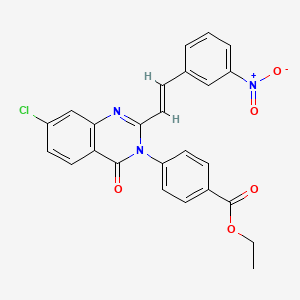

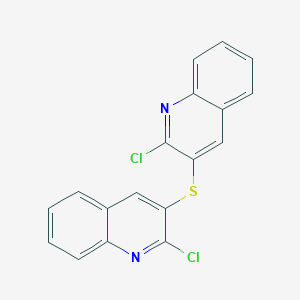

![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)

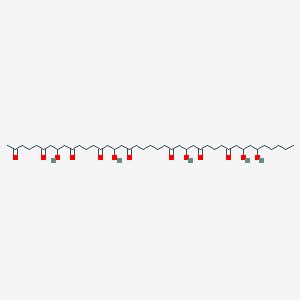
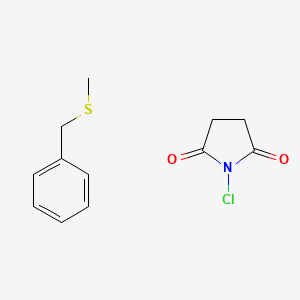
![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)

